鹅去氧胆酸 24-酰基-|A-D-葡萄糖苷酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

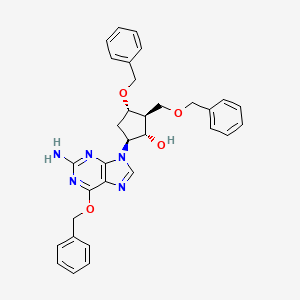

Chenodeoxycholic Acid 24-Acyl-|A-D-glucuronide, also known as CDCA-24G, is a metabolite of Chenodeoxycholic Acid (CDCA). It is predominantly employed for the therapeutic research of hepatic ailments including cholestasis and biliary cirrhosis . This compound exerts formidable hepatoprotective attributes and ensures the homeostasis of bile acid metabolism .

Synthesis Analysis

CDCA-24G is formed from CDCA by the UDP-glucuronosyltransferase (UGT) isoform UGT1A3 . This process involves the formal condensation of the carboxy group of chenodeoxycholic acid with the anomeric hydroxy group of beta-D-glucuronic acid .Molecular Structure Analysis

The formal name of CDCA-24G is 1-[(3alpha,5beta,7alpha)-3,7-dihydroxycholan-24-oate]beta-D-glucopyranuronic acid . It is a steroid glucosiduronic acid and an O-acyl carbohydrate .Chemical Reactions Analysis

The formation of CDCA-24G from CDCA involves the action of the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A3 . This enzyme catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to CDCA, forming CDCA-24G .Physical And Chemical Properties Analysis

CDCA-24G has a molecular formula of C30H48O10 and a molecular weight of 568.7 g/mol . It is slightly soluble in DMSO .科学研究应用

在胆固醇稳态和胆汁淤积中的作用:CDCA 在控制胆固醇稳态中至关重要。在胆汁淤积期间,有毒胆汁酸会积聚,导致肝细胞损伤。CDCA-24G 的形成是由肝脏中的 UGT1A3 酶催化的,在这个过程中具有重要意义。葡萄糖醛酸化降低了 CDCA 激活核法尼醇 X 受体 (FXR) 的能力,从而影响胆固醇调节 (Trottier et al., 2006)。

代谢活化和转运:对熊去氧胆酸 (UDCA) 和奥贝胆酸 (OCA) 的研究表明,它们在通过酰基葡萄糖醛酸化的代谢活化方面具有相似性。UGT1A3 参与 UDCA 和 OCA 的羧基葡萄糖醛酸化,而 UGT2B7 在羟基葡萄糖醛酸化中起作用。OATP1B1 和 1B3 对这些葡萄糖苷酸酯的选择性转运也值得注意 (Zhou et al., 2019)。

对药物代谢的影响:胆汁酸及其代谢物,包括 CDCA-24G,可以抑制其他物质(如氟比洛芬)的葡萄糖醛酸化。这表明胆汁酸葡萄糖苷酸酯在药物代谢和潜在药物相互作用中具有更广泛的作用 (Mano et al., 2003)。

用于分析标准的酶促生产:CDCA-24G 在分析标准的生产中也很重要,特别是在胆汁酸代谢的研究中。这些标准的酶促生产和纯化对于在各种医学研究背景下的准确分析至关重要 (Caron et al., 2006)。

治疗应用:鹅去氧胆酸已被用于溶解胆固醇胆结石以及治疗脑腱黄瘤病、高甘油三酯血症和某些肝病等疾病。因此,它的代谢和治疗意义广泛而重大 (Broughton, 1994)。

作用机制

Target of Action

Chenodeoxycholic Acid 24-Acyl-β-D-Glucuronide (CDCA-24G) is a metabolite of Chenodeoxycholic Acid (CDCA) . The primary target of CDCA-24G is the UDP-glucuronosyltransferase (UGT) isoform UGT1A3 . UGT1A3 is an enzyme that plays a crucial role in the metabolism of bile acids, which are important for digestion and absorption of dietary fats .

Mode of Action

CDCA-24G is formed from CDCA by the action of the UGT1A3 enzyme . This process involves the addition of a glucuronic acid component to CDCA, enhancing the compound’s solubility and altering its interaction with its targets .

Biochemical Pathways

The formation of CDCA-24G from CDCA is part of the larger bile acid metabolism pathway. Bile acids like CDCA are synthesized in the liver from cholesterol, and they are crucial for the emulsification and absorption of dietary fats . The conversion of CDCA to CDCA-24G by UGT1A3 is a key step in the elimination of bile acids, helping to maintain the balance of bile acids in the body .

Pharmacokinetics

CDCA is known to be well-absorbed in the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver . The formation of CDCA-24G by UGT1A3 is part of this metabolic process .

生化分析

Biochemical Properties

Chenodeoxycholic Acid 24-Acyl-β-D-glucuronide interacts with various enzymes and proteins in biochemical reactions. It is formed from CDCA by the enzyme UDP-glucuronosyltransferase (UGT) isoform UGT1A3 . This interaction involves the transfer of glucuronic acid from UGT to CDCA, resulting in the formation of Chenodeoxycholic Acid 24-Acyl-β-D-glucuronide .

Cellular Effects

Its parent compound, CDCA, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it is formed from CDCA by the enzyme UGT1A3 . This suggests that it may interact with this enzyme and potentially others in the UGT family.

Temporal Effects in Laboratory Settings

It is known that it is stable for at least 4 years when stored at -20°C .

Metabolic Pathways

Chenodeoxycholic Acid 24-Acyl-β-D-glucuronide is involved in the metabolic pathway of CDCA. It is formed from CDCA by the enzyme UGT1A3 . This suggests that it may play a role in the metabolism of bile acids.

Transport and Distribution

Its parent compound, CDCA, is well absorbed from the small intestine and taken up by the liver .

Subcellular Localization

Its parent compound, CDCA, is known to be secreted in bile , suggesting that Chenodeoxycholic Acid 24-Acyl-β-D-glucuronide may also be found in this subcellular location.

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJBLIAPAIPNJE-BWGRGVIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747313 |

Source

|

| Record name | (2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208038-27-1 |

Source

|

| Record name | (2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。